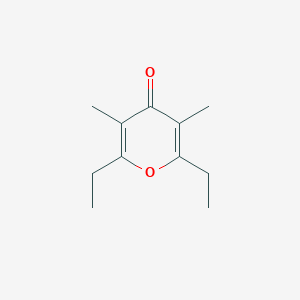
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C18H24 It is a derivative of indene, characterized by the presence of multiple methyl groups and a 4-methylphenyl substituent
Preparation Methods
The synthesis of 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: This compound lacks one methyl group and has a phenyl substituent instead of a 4-methylphenyl group.
1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-: This compound has an additional methyl group compared to this compound.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a 4-methylphenyl substituent, which can influence its chemical reactivity and applications.
Properties
IUPAC Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJSOXFEJURNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494308 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-36-2 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B72250.png)
